molecular formula C11H14N2O B3198725 3-[(Cyclopropylamino)methyl]benzamide CAS No. 1016509-30-0

3-[(Cyclopropylamino)methyl]benzamide

Cat. No. B3198725
CAS RN: 1016509-30-0
M. Wt: 190.24 g/mol
InChI Key: UHOFEWXXDYXBPL-UHFFFAOYSA-N
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Description

3-[(Cyclopropylamino)methyl]benzamide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24166 . It is a powder in physical form .


Synthesis Analysis

The synthesis of benzamides, including 3-[(Cyclopropylamino)methyl]benzamide, can be achieved through the direct condensation of benzoic acids and amines . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for 3-[(Cyclopropylamino)methyl]benzamide is 1S/C11H14N2O/c12-11(14)9-3-1-2-8(6-9)7-13-10-4-5-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Antioxidant Activity

Benzamide compounds, including “3-[(Cyclopropylamino)methyl]benzamide”, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents, which makes them useful in combating oxidative stress .

Antibacterial Activity

These compounds have also demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential use in the development of new antibacterial agents .

Anti-inflammatory and Analgesic Activity

Benzamides have been reported to possess anti-inflammatory and analgesic properties . This could make “3-[(Cyclopropylamino)methyl]benzamide” a candidate for further research in pain management and inflammation treatment .

Anti-tumor Activity

There is evidence to suggest that benzamides can exhibit anti-tumor activity . This opens up the possibility of “3-[(Cyclopropylamino)methyl]benzamide” being used in cancer research and potentially in the development of new cancer treatments .

Terahertz Tagging Applications

Substituted heterocyclic compounds and/or aromatic compounds containing amide groups, like “3-[(Cyclopropylamino)methyl]benzamide”, can exhibit resonance in the range of 0.1-10 THz . This property can be utilized in terahertz tagging applications, such as authentication of a product .

Industrial Applications

Amide compounds are broadly used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . The unique properties of “3-[(Cyclopropylamino)methyl]benzamide” could potentially be harnessed in these industries .

Safety and Hazards

The safety information for 3-[(Cyclopropylamino)methyl]benzamide indicates that it may be harmful if swallowed and may cause certain health hazards . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Benzamides, including 3-[(Cyclopropylamino)methyl]benzamide, have potential applications in various fields, including the pharmaceutical, paper, and plastic industries . They are also used as intermediate products in the synthesis of therapeutic agents . Future research could focus on exploring these applications further and developing new synthetic methods for this type of compounds .

properties

IUPAC Name

3-[(cyclopropylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)9-3-1-2-8(6-9)7-13-10-4-5-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOFEWXXDYXBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylamino)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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